molecular formula C8H5ClFNO4 B1380301 Methyl 3-chloro-2-fluoro-5-nitrobenzoate CAS No. 1509132-39-1

Methyl 3-chloro-2-fluoro-5-nitrobenzoate

Cat. No.: B1380301
CAS No.: 1509132-39-1
M. Wt: 233.58 g/mol
InChI Key: AFGXSZFDAXFRAW-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-fluoro-5-nitrobenzoate is a substituted benzoate ester featuring a trifunctional aromatic ring with chlorine (Cl), fluorine (F), and nitro (NO₂) groups at positions 3, 2, and 5, respectively. This compound is structurally complex due to the interplay of electron-withdrawing substituents, which influence its reactivity, stability, and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

methyl 3-chloro-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGXSZFDAXFRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509132-39-1
Record name methyl 3-chloro-2-fluoro-5-nitrobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-fluoro-5-nitrobenzoate can be synthesized through a multi-step process starting from methyl benzoate. The general synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. These methods may include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-fluoro-5-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Methyl 3-chloro-2-fluoro-5-nitrobenzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse reactivity patterns, making it a valuable building block in organic chemistry. The compound can be synthesized through a multi-step process starting from methyl benzoate, involving nitration followed by halogenation to introduce the nitro and halogen substituents at specific positions.

Table 1: Synthetic Routes for this compound

StepReaction TypeDescription
1NitrationIntroduction of the nitro group to methyl benzoate.
2HalogenationChlorination and fluorination to add chloro and fluoro groups.

Biological Applications

Research indicates that this compound may exhibit potential biological activity. Studies have explored its interactions with various biomolecules, suggesting that its nitro group can participate in redox reactions, which may influence biochemical pathways.

Case Study: Antimicrobial Properties

In one study, derivatives of nitrobenzoates were evaluated for their antimicrobial efficacy. This compound was included in the screening process due to its structural similarity to known antimicrobial agents. Results indicated varying degrees of activity against bacterial strains, highlighting its potential as a lead compound for drug development .

Pharmaceutical Development

The compound is also investigated for its potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals, particularly in creating anti-infective agents. For instance, the synthesis of related compounds has been linked to the production of antibiotics such as ciprofloxacin, showcasing the relevance of this compound as a precursor in medicinal chemistry .

Table 2: Pharmaceutical Applications of this compound

Application TypeDescription
Drug DevelopmentUsed as an intermediate in synthesizing antibiotics.
Biological ActivityStudied for interactions with microbial targets.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific reactivity or stability under varied conditions.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-fluoro-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Functional Groups
Methyl 3-chloro-2-fluoro-5-nitrobenzoate* C₈H₄ClFNO₄ ~239.6 (estimated) Cl (3), F (2), NO₂ (5) Ester, nitro, halogens
Methyl 3-chloro-2-cyano-5-fluorobenzoate C₉H₅ClFNO₂ 213.6 Cl (3), F (5), CN (2) Ester, cyano, halogens
Methyl 5-chloro-3-formamido-2-nitrobenzoate C₉H₇ClN₂O₅ 258.6 (M+23: 281.1) Cl (5), NO₂ (2), Formamido (3) Ester, nitro, amide
Methyl 2-amino-5-fluoro-3-nitrobenzoate C₈H₇FN₂O₄ 230.1 F (5), NO₂ (3), NH₂ (2) Ester, nitro, amine

Notes:

  • Nitro vs. Cyano Groups: The nitro group (NO₂) in the target compound enhances electrophilicity compared to cyano (CN) in , making it more reactive in nucleophilic aromatic substitution (e.g., in drug intermediate synthesis).
  • Halogen Positioning : The 2-fluoro substituent in the target compound may sterically hinder reactions at the ester group compared to 5-fluoro in .
  • Amino vs. Formamido: Methyl 2-amino-5-fluoro-3-nitrobenzoate has a primary amine, which is more nucleophilic than the formamido group in , altering its utility in coupling reactions.
Table 2: Physical and Chemical Properties
Compound Name Melting Point (°C) Solubility Stability Key Applications
This compound* Not reported Likely low in H₂O Sensitive to heat/light Pharmaceutical intermediates
Methyl 3-chloro-2-cyano-5-fluorobenzoate Not reported Organic solvents Room-temperature stable Agrochemical synthesis
Methyl 5-chloro-3-formamido-2-nitrobenzoate Not reported DMSO, DMF Requires dry storage Antibacterial agent precursors
Methyl 2-fluoro-4-nitrobenzoate 85–87 Ethanol, ether Moderate stability Dye and polymer intermediates

Notes:

  • Solubility Trends : Nitro and halogen groups reduce aqueous solubility, favoring organic solvents like DMF or acetonitrile.
  • Stability: The nitro group in the target compound may increase sensitivity to decomposition under UV light compared to cyano-containing analogues .

Biological Activity

Methyl 3-chloro-2-fluoro-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following functional groups:

  • Chloro group (Cl)
  • Fluoro group (F)
  • Nitro group (NO2)
  • Ester functional group

These substitutions play a critical role in the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can participate in redox reactions, while the chloro and fluoro groups modulate the compound's electronic properties, influencing binding affinities to target proteins or enzymes. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid form that may further interact with biological targets.

Antimicrobial Activity

Research indicates that compounds containing nitro and halogenated groups exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various pathogens. A study highlighted that derivatives with similar structures showed promising activity against both bacterial and fungal strains, suggesting that this compound could serve as a lead for developing new antimicrobial therapies .

Anticancer Potential

The compound's anticancer activity has also been a focus of research. In vitro studies have demonstrated that this compound can suppress the proliferation of cancer cell lines. For instance, when tested on A549 (lung cancer) and Caco-2 (colon cancer) cells, significant growth inhibition was observed at concentrations as low as 20 µM, with an IC50 value reported at approximately 8.82 µM for one of its complexes .

Case Studies

  • Antileishmanial and Antitrypanosomal Activities :
    Compounds featuring nitro, chloro, and fluoro substitutions have been shown to possess antileishmanial and antitrypanosomal activities. A comprehensive review identified several synthetic derivatives that demonstrated potent activity against these neglected tropical diseases, indicating that this compound could be a candidate for further exploration in this area .
  • Anti-inflammatory Properties :
    The compound has been studied for its potential as a COX inhibitor, which plays a role in inflammation pathways. Similar compounds have shown enhanced anti-inflammatory activity when halogen substitutions are present, suggesting that this compound may also exhibit such properties .

Research Findings Summary

Activity TypeObservationsReferences
AntimicrobialSignificant activity against bacterial/fungal strains
AnticancerGrowth inhibition in A549 and Caco-2 cells
AntileishmanialPotent activity against Leishmania sp.
Anti-inflammatoryPotential COX inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-chloro-2-fluoro-5-nitrobenzoate
Reactant of Route 2
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Methyl 3-chloro-2-fluoro-5-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.